molecular formula C12H10ClNO3S B15063579 2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid

2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid

Cat. No.: B15063579
M. Wt: 283.73 g/mol
InChI Key: BBEJIXIMWOPKEV-UHFFFAOYSA-N
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Description

2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-8-methoxyquinoline.

    Thioether Formation: The 5-chloro-8-methoxyquinoline is then reacted with a suitable thiol reagent to form the thioether linkage.

    Acetic Acid Introduction:

The reaction conditions for each step may vary, but common reagents and solvents used include tetrahydrofuran (THF), sodium hydroxide, and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

2-((5-Chloro-8-methoxyquinolin-4-yl)thio)acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of

Properties

Molecular Formula

C12H10ClNO3S

Molecular Weight

283.73 g/mol

IUPAC Name

2-(5-chloro-8-methoxyquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C12H10ClNO3S/c1-17-8-3-2-7(13)11-9(18-6-10(15)16)4-5-14-12(8)11/h2-5H,6H2,1H3,(H,15,16)

InChI Key

BBEJIXIMWOPKEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=CC=N2)SCC(=O)O

Origin of Product

United States

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